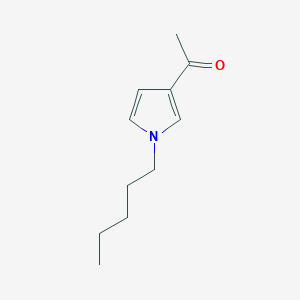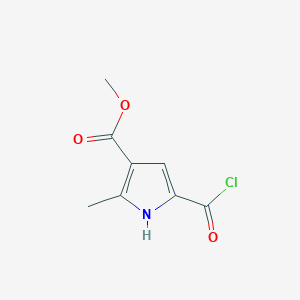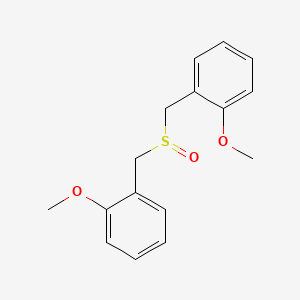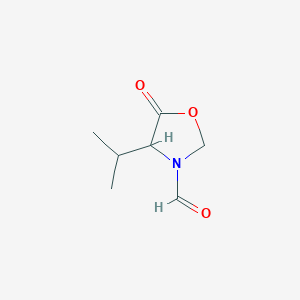
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes three hydroxyl groups and a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic ring-opening reaction of a bicyclic aziridine intermediate with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation reactions , reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of (1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-2-Azabornane: Shares a similar tetrahydroisoquinoline core but differs in functional groups and biological activity.
(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate: Another related compound with distinct chemical properties and applications.
Uniqueness
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3/t6-,9-/m1/s1 |
Clé InChI |
FFPOPDFIKAHFHN-HZGVNTEJSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=CC(=C2O)O)[C@@H](CN1C)O |
SMILES canonique |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)


![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)

![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
